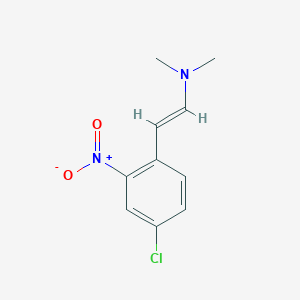
Methyl 6-bromo-2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 6-bromo-2-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate” is a chemical compound with the linear formula C18H12BrNO7 . It has a molecular weight of 434.203 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Scientific Research Applications
Synthesis and Biomedical Applications
- Antimicrobial and Analgesic Activities : A study by Rajanarendar et al. (2013) reported the synthesis of novel dihydro benzofuro[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones, which showed significant antimicrobial activity, as well as potent anti-inflammatory and analgesic activities.
Chemical Synthesis and Reactivity Studies
- Tribromobenzofuran and Tribromobenzopyran Derivatives : Khan and Soma (2007) described the palladium(II)-catalyzed oxidative cyclization of methyl 2-allyl-4,5,6-tribromo-3-hydroxybenzoate, leading to the formation of methyl 5,6,7-tribromo-2-methyl-benzofuran-4-carboxylate (Khan & Soma, 2007).
- Synthesis of Benzofuran Derivatives : Grinev et al. (1980) synthesized various 2-carbethoxy-3-methylbenzofuran derivatives, investigating the bromination and nitration reactions of these compounds, which are structurally related to the compound (Grinev, Lyubchanskaya, & Uretskaya, 1980).
Antimicrobial Screening
- Benzofuran Aryl Ureas and Carbamates : Kumari et al. (2019) synthesized and characterized biologically important benzofuran aryl ureas and carbamates, demonstrating antimicrobial activities (Kumari et al., 2019).
- Antimicrobial Activities of Benzofuran Derivatives : Sanjeeva et al. (2021) synthesized a novel series of 1-((5-bromobenzofuran-2-yl-)methyl)-4-substituted phenyl-1H-1,2,3-triazoles and evaluated their antimicrobial activities (Sanjeeva, Rao, Prasad, & Ramana, 2021).
properties
IUPAC Name |
methyl 6-bromo-2-methyl-5-(3-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO7/c1-9-16(18(22)25-2)12-7-15(13(19)8-14(12)26-9)27-17(21)10-4-3-5-11(6-10)20(23)24/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRLWUCOULJJTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-furylmethyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)

![6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2400464.png)
![[4-(Ethanesulfonyl)phenyl]methanamine](/img/structure/B2400467.png)

![6-Methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2400469.png)
![3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL](/img/structure/B2400470.png)
![7-Chloroimidazo[1,2-c]pyrimidine](/img/structure/B2400472.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2400475.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2400482.png)